molecular formula C7H6Cl2N2O B13126858 6-Amino-2,3-dichlorobenzamide

6-Amino-2,3-dichlorobenzamide

Cat. No.: B13126858
M. Wt: 205.04 g/mol
InChI Key: NRWLJAQMHXXGRB-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group and two chlorine atoms attached to the benzene ring, making it a dichlorinated derivative of benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-2,3-dichlorobenzamide can be synthesized through the direct condensation of 2,3-dichlorobenzoic acid and ammonia or an amine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with ammonia or an amine in the presence of a solvent such as N,N′-dimethylformamide at elevated temperatures . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzene ring, enhancing their chemical and biological properties .

Scientific Research Applications

6-Amino-2,3-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

6-amino-2,3-dichlorobenzamide

InChI

InChI=1S/C7H6Cl2N2O/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

NRWLJAQMHXXGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)N)Cl)Cl

Origin of Product

United States

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